molecular formula C18H16ClNO5S B2601481 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034529-44-5

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2601481
CAS RN: 2034529-44-5
M. Wt: 393.84
InChI Key: WVNABLWNXJSTGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the chromene-3-carboxamide core, followed by the introduction of the methoxyethyl and chlorothiophene groups. Unfortunately, without specific literature sources detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromene-3-carboxamide core, with a methoxyethyl group and a chlorothiophene attached. The chlorothiophene would likely contribute to the compound’s lipophilicity and could potentially enhance its ability to cross biological membranes .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the amide group in the chromene-3-carboxamide core could potentially make this compound susceptible to hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorothiophene and methoxyethyl groups could enhance its lipophilicity, while the chromene-3-carboxamide core could contribute to its stability and resistance to metabolism .

Scientific Research Applications

1. Structural and Synthesis Research

Chromene derivatives, including those related to the compound of interest, have been extensively studied for their crystal structures and synthesis methods. For instance, the work by Reis et al. (2013) explores the crystal structures of chromene carboxamide derivatives, highlighting the importance of these compounds in the development of new materials and drugs due to their specific crystalline properties (Reis, J., Gaspar, A., Borges, F., Gomes, L., & Low, J. N., 2013).

2. Biological Activity

Chromene derivatives are known for their biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. For example, Ultrasound promoted synthesis by Ali et al. (2021) demonstrated the synthesis of chromene derivatives with cytotoxic and antioxidant properties, indicating potential applications in developing new therapeutic agents (Ali, A., Ali, A., Bakht, M., & Ahsan, M., 2021). Additionally, Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one, showing high levels of antibacterial activity, suggesting the role of chromene compounds in developing new antibiotics (Behrami, A., & Dobroshi, F., 2019).

3. Chemosensor Applications

Chromene derivatives have also found applications as chemosensors due to their ability to interact with metal ions and other molecules. Meng et al. (2018) reported the synthesis of a chromene-based fluorophore acting as a highly selective chemosensor for Cu2+ and H2PO4−, demonstrating the potential of chromene compounds in environmental monitoring and diagnostic applications (Meng, X., Li, S., Ma, W., Wang, J., Hu, Z., & Cao, D., 2018).

Future Directions

The compound “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” could potentially be of interest in medicinal chemistry research, given the known biological activities of compounds containing chromene cores. Future research could involve synthesizing this compound and testing its biological activity in relevant assays .

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5S/c1-23-12-5-3-4-10-8-11(18(22)25-16(10)12)17(21)20-9-13(24-2)14-6-7-15(19)26-14/h3-8,13H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNABLWNXJSTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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